molecular formula C6H11BaO9P B12680636 barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate CAS No. 94030-87-2

barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate

Katalognummer: B12680636
CAS-Nummer: 94030-87-2
Molekulargewicht: 395.45 g/mol
InChI-Schlüssel: RUZKDQNPJKXWDC-MVNLRXSJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate is a complex chemical compound that features a barium ion coordinated with a hexane derivative. This compound is notable for its unique structure, which includes multiple hydroxyl groups and a phosphonooxy group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate typically involves the reaction of barium salts with the corresponding hexane derivative under controlled conditions. The reaction is usually carried out in an aqueous medium, with careful control of pH and temperature to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for efficiency and yield. This includes the use of high-purity reagents, automated reaction systems, and stringent quality control measures to ensure consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The phosphonooxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other barium-coordinated hexane derivatives and phosphonooxy-containing molecules. Examples include:

  • Barium(2+);(2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxo-2-piperidinecarboxylic acid
  • Barium(2+);(2R,3S,4S,5R,6S)-2-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol

Uniqueness

What sets barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate apart is its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

94030-87-2

Molekularformel

C6H11BaO9P

Molekulargewicht

395.45 g/mol

IUPAC-Name

barium(2+);(2S,3R,4S,5R)-4,5-dihydroxy-1-oxo-6-phosphonooxyhexane-2,3-diolate

InChI

InChI=1S/C6H11O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9,11H,2H2,(H2,12,13,14);/q-2;+2/t3-,4-,5-,6-;/m1./s1

InChI-Schlüssel

RUZKDQNPJKXWDC-MVNLRXSJSA-N

Isomerische SMILES

C([C@H]([C@H]([C@@H]([C@@H](C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2]

Kanonische SMILES

C(C(C(C(C(C=O)[O-])[O-])O)O)OP(=O)(O)O.[Ba+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.